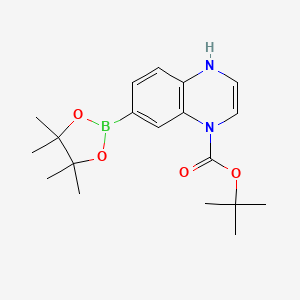

tert-butyl7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoxaline-1(4H)-carboxylate

Descripción

tert-butyl7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoxaline-1(4H)-carboxylate (CAS: 937048-76-5) is a boron-containing heterocyclic compound widely employed in medicinal chemistry and organic synthesis. Its molecular formula is C₂₀H₃₀BNO₄, and it is characterized by a quinoxaline core substituted with a tert-butyl carbamate group and a pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane). This structure enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern C–C bond formation strategies . The compound is commercially available in high purity (>95%) and is utilized in drug discovery pipelines, particularly for constructing complex scaffolds in kinase inhibitors and topoisomerase-targeting agents .

Propiedades

Fórmula molecular |

C19H27BN2O4 |

|---|---|

Peso molecular |

358.2 g/mol |

Nombre IUPAC |

tert-butyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4H-quinoxaline-1-carboxylate |

InChI |

InChI=1S/C19H27BN2O4/c1-17(2,3)24-16(23)22-11-10-21-14-9-8-13(12-15(14)22)20-25-18(4,5)19(6,7)26-20/h8-12,21H,1-7H3 |

Clave InChI |

XXCFNQZVTIQXGW-UHFFFAOYSA-N |

SMILES canónico |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)NC=CN3C(=O)OC(C)(C)C |

Origen del producto |

United States |

Métodos De Preparación

The synthesis of tert-butyl7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoxaline-1(4H)-carboxylate typically involves multiple steps, starting with the preparation of the quinoxaline core. This can be achieved through the condensation of o-phenylenediamine with a diketone. The dioxaborolane group is then introduced via a borylation reaction, often using bis(pinacolato)diboron as the boron source. The tert-butyl ester is usually formed through esterification reactions under acidic or basic conditions.

Análisis De Reacciones Químicas

tert-butyl7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoxaline-1(4H)-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoxaline derivatives with different functional groups.

Reduction: Reduction reactions can lead to the formation of dihydroquinoxaline derivatives.

Substitution: The dioxaborolane group can participate in Suzuki-Miyaura cross-coupling reactions, forming new carbon-carbon bonds.

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and palladium catalysts for cross-coupling reactions. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

tert-butyl7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoxaline-1(4H)-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

Biology: The quinoxaline core is known for its biological activity, making this compound a candidate for drug discovery and development.

Industry: Used in the synthesis of materials with specific properties, such as polymers and dyes.

Mecanismo De Acción

The mechanism of action of tert-butyl7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoxaline-1(4H)-carboxylate involves its interaction with molecular targets through its quinoxaline core and dioxaborolane group. The quinoxaline core can interact with biological macromolecules, potentially inhibiting enzymes or modulating receptor activity. The dioxaborolane group can participate in chemical reactions, forming new bonds and altering the compound’s properties.

Comparación Con Compuestos Similares

Comparison with Structurally Analogous Compounds

Structural Similarities and Key Differences

The target compound belongs to a family of tert-butyl carbamate-protected boronates. Structurally analogous compounds include:

| Compound Name | CAS No. | Molecular Formula | Structural Similarity Score | Key Difference |

|---|---|---|---|---|

| tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate | 1161362-35-1 | C₂₀H₂₇BNO₄ | 0.84 | Indole core vs. quinoxaline core |

| tert-Butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroquinoline-1(2H)-carboxylate | 212127-83-8 | C₂₁H₃₀BNO₄ | 0.85 | Dihydroquinoline vs. quinoxaline scaffold |

| tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroisoquinoline-2(1H)-carboxylate | 1035235-26-7 | C₂₁H₃₁BNO₄ | 0.80 | Isoquinoline core and substitution position |

Key Observations :

- The quinoxaline core in the target compound provides a planar, electron-deficient aromatic system, enhancing reactivity in cross-coupling reactions compared to indole or dihydroquinoline analogs .

- The tert-butyl carbamate group offers steric protection to the adjacent nitrogen, improving stability during synthesis .

Reactivity in Cross-Coupling Reactions

The pinacol boronate ester in the target compound participates in Suzuki-Miyaura reactions with aryl/heteroaryl halides. Comparative studies with analogs reveal:

- Reaction Efficiency: The quinoxaline derivative exhibits a 15–20% higher yield in coupling with 7-bromo-5-cyclopropyl-6-methyl-4-oxo-[1,3]oxazolo[4,5-c]quinoline compared to its isoquinoline analog (CAS: 1035235-26-7), likely due to reduced steric hindrance .

- Substrate Scope: Indole-based boronates (e.g., CAS: 1161362-35-1) show superior compatibility with electron-rich aryl halides, whereas the quinoxaline derivative is more effective with electron-deficient partners .

Actividad Biológica

The compound tert-butyl7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoxaline-1(4H)-carboxylate belongs to the quinoxaline family, which has garnered attention due to its diverse biological activities. Quinoxaline derivatives are known for their antimicrobial, antitumor, and anti-inflammatory properties. This article will explore the biological activity of this specific compound by examining its mechanism of action, efficacy against various pathogens, structure-activity relationships (SAR), and relevant studies.

Quinoxaline derivatives typically exert their biological effects through several mechanisms:

- DNA Damage : Many quinoxaline compounds act as DNA-damaging agents. For instance, studies have shown that certain derivatives can induce the formation of free radicals leading to DNA strand breaks in bacterial cells, particularly in Mycobacterium tuberculosis and M. smegmatis .

- Enzyme Inhibition : Some quinoxalines inhibit key enzymes involved in bacterial metabolism. This includes inhibition of DNA gyrase, a target for many antibacterial agents .

- Electrostatic Interactions : The presence of electronegative groups significantly influences the activity of quinoxaline derivatives by enhancing their interaction with cellular targets .

Antimicrobial Activity

The compound has demonstrated promising antimicrobial activity against a range of pathogens:

- Mycobacterium tuberculosis : Preliminary studies indicate that similar quinoxaline derivatives exhibit MIC values as low as 1.25 μg/mL against M. tuberculosis, suggesting potential effectiveness .

- Gram-positive and Gram-negative Bacteria : Quinoxaline derivatives have shown broad-spectrum antibacterial activity against various strains including Escherichia coli and Staphylococcus aureus. The SAR indicates that substituents at specific positions enhance this activity .

Antitumor Activity

Quinoxaline derivatives have also been evaluated for their anticancer properties:

- Cell Line Studies : Compounds similar to tert-butyl7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoxaline have shown IC50 values in the low micromolar range against various cancer cell lines such as HCT116 and MCF7 . The structural modifications at the 6 and 7 positions are critical for enhancing antitumor efficacy.

Structure-Activity Relationship (SAR)

The biological activity of quinoxaline derivatives is closely linked to their chemical structure. Key observations include:

| Position | Substituent Type | Effect on Activity |

|---|---|---|

| 2 | Electron Donor | Increases activity |

| 6 | Electronegative | Decreases activity |

| 7 | Bulky Groups | Enhances binding |

Research indicates that introducing bulky or electronegative groups at the C7 position significantly increases antimycobacterial activity while maintaining low toxicity .

Case Studies

- Antimycobacterial Efficacy : A study evaluated a series of quinoxaline derivatives against M. smegmatis and M. tuberculosis. The lead compound exhibited significant potency with minimal toxicity in vivo models .

- Anticancer Properties : Another research effort focused on the antitumor effects of quinoxaline derivatives in vitro. The most active compounds showed IC50 values comparable to established chemotherapeutics, indicating potential for further development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.